1-(4-Chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride
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Overview
Description
1-(4-Chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol typically involves the reaction of 4-chlorophenol with epichlorohydrin to form 1-(4-chlorophenoxy)-2,3-epoxypropane. This intermediate is then reacted with 4-methylpiperazine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and purification techniques such as crystallization or chromatography to obtain the pure dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler alkane structure.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst (H2/Pd)
Substitution: Sodium amide (NaNH2), thiourea
Major Products Formed
Oxidation: Formation of 1-(4-chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-one
Reduction: Formation of 1-(4-chlorophenoxy)-3-(4-methylpiperazin-1-yl)propane
Substitution: Formation of various substituted phenoxypropanolamines depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects, including its use as an antihypertensive agent or in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets, such as adrenergic receptors or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
- 1-(4-Chlorophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol
- 1-(4-Bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
Uniqueness
1-(4-Chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperazine moiety
Properties
IUPAC Name |
1-(4-chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2.2ClH/c1-16-6-8-17(9-7-16)10-13(18)11-19-14-4-2-12(15)3-5-14;;/h2-5,13,18H,6-11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIDVJYGOAVEKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COC2=CC=C(C=C2)Cl)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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